molecular formula C10H8ClN3O2 B14352291 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole CAS No. 90251-24-4

3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B14352291
CAS No.: 90251-24-4
M. Wt: 237.64 g/mol
InChI Key: FSIAGHLEMKPMBQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a chloromethyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate chloromethyl ketone. The reaction is carried out under acidic conditions to facilitate the formation of the pyrazole ring. The general reaction scheme is as follows:

    Step 1: Preparation of 4-nitrophenylhydrazine.

    Step 2: Reaction of 4-nitrophenylhydrazine with chloromethyl ketone under acidic conditions to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can reduce the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate can oxidize the pyrazole ring.

Major Products Formed

    Substitution: Formation of substituted pyrazole derivatives.

    Reduction: Formation of 3-(aminomethyl)-1-(4-aminophenyl)-1H-pyrazole.

    Oxidation: Formation of oxidized pyrazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole
  • 3-(Bromomethyl)-1-(4-nitrophenyl)-1H-pyrazole
  • 3-(Chloromethyl)-1-(4-aminophenyl)-1H-pyrazole

Uniqueness

This compound is unique due to the presence of both a chloromethyl group and a nitrophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

90251-24-4

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

3-(chloromethyl)-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C10H8ClN3O2/c11-7-8-5-6-13(12-8)9-1-3-10(4-2-9)14(15)16/h1-6H,7H2

InChI Key

FSIAGHLEMKPMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CCl)[N+](=O)[O-]

Origin of Product

United States

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